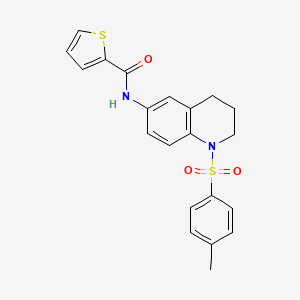

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a thiophene-2-carboxamide moiety at the 6-position. The thiophene ring contributes aromaticity and sulfur-mediated electronic effects.

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-6-9-18(10-7-15)28(25,26)23-12-2-4-16-14-17(8-11-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIHUHUYDCKKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the tosyl group: The tetrahydroquinoline derivative is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Coupling with thiophene-2-carboxylic acid: The final step involves the coupling of the tosylated tetrahydroquinoline with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The tosyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide and its analogs:

Structural and Functional Analysis

Heterocycle Core

- Thiophene (Target and ): The sulfur atom in thiophene contributes to moderate electron delocalization and lipophilicity.

- Thiadiazole () : Contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This may improve solubility but reduce blood-brain barrier penetration.

- Thiazole-Oxazole () : The fused thiazole-oxazole system introduces rigidity, which could restrict conformational flexibility and alter target binding kinetics.

Substituent Effects

- Tosyl Group (Target): The p-toluenesulfonyl moiety is strongly electron-withdrawing, stabilizing the tetrahydroquinoline core against oxidation. Its bulkiness may sterically hinder interactions with biological targets.

- Chloro () : A smaller electron-withdrawing group compared to tosyl, enhancing lipophilicity without significant steric effects.

- 2-Oxo () : Enables hydrogen bonding with biological targets (e.g., enzymes or receptors), improving binding affinity. In , the 2-oxo group is paired with a methylpyrrolidinyl ethyl chain, introducing chirality and basicity.

Functional Group Variations

- Carboxamide vs.

Stereochemical Considerations

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound belonging to the tetrahydroquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydroquinoline moiety linked to a thiophene ring via a carboxamide group. The presence of the tosyl group enhances its reactivity and biological interactions.

The biological activity of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate various biological pathways, leading to significant pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular signaling.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

Anticancer Activity

Research has indicated that N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exhibits notable cytotoxic effects against several cancer cell lines. A study evaluated its efficacy against breast cancer cell lines MCF-7 and MDA-MB-468 using the MTT assay. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Efficacy Comparison |

|---|---|---|---|

| N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | MDA-MB-468 | 5.2 | Superior to gefitinib |

| N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | MCF-7 | 19.3 | Moderate activity |

The compound demonstrated a GI50 value of 5.2 µM against MDA-MB-468 cells, significantly more potent than gefitinib (a standard EGFR inhibitor), indicating its potential as a therapeutic agent in treating triple-negative breast cancer (TNBC) .

Neuroprotective Effects

In addition to anticancer activity, N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has shown promise in neuroprotection. Studies have suggested that it may protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity.

Case Studies

Several case studies have explored the therapeutic applications of tetrahydroquinoline derivatives similar to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide:

- Breast Cancer Treatment : A combination therapy involving this compound and gefitinib demonstrated enhanced efficacy in inhibiting tumor growth in preclinical models of TNBC.

- Neurodegenerative Diseases : In vitro studies indicated that the compound could reduce neuronal cell death in models of Alzheimer's disease by inhibiting tau protein aggregation.

Q & A

Q. Critical Considerations :

- Purification via column chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates .

- Characterization using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- H NMR to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, amide NH signals around δ 10 ppm) .

- C NMR to verify carbon skeleton and functional groups (e.g., carbonyl carbons at δ 165–170 ppm) .

- Mass Spectrometry (MS) :

- Electrospray ionization (ESI-MS) for molecular ion confirmation (e.g., [M+H] or [M+Na]) .

- High-Performance Liquid Chromatography (HPLC) :

- Purity assessment (>95% purity required for biological testing) using reverse-phase C18 columns and UV detection .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while toluene minimizes side reactions during cyclization .

- Catalyst Use : Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., tosylation) to reduce decomposition .

- Work-Up Protocols :

- Acid-base extraction to remove unreacted reagents.

- Recrystallization from ethanol/water mixtures to improve crystallinity .

Q. Example Data from Analogues :

| Step | Yield Improvement Strategy | Result | Reference |

|---|---|---|---|

| Amide Coupling | Use of EDC/HOBt in DMF | Yield increased from 50% → 72% | |

| Tosylation | Pyridine as base, 0°C | Purity >98% |

Advanced: How to address stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Resolution : Use preparative supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. For example, isocratic elution with 50% isopropyl alcohol/CO resolves (R)- and (S)-enantiomers with >99% enantiomeric excess .

- Absolute Configuration Assignment : X-ray crystallography (using SHELX software for refinement) or comparative synthesis with known chiral precursors .

Advanced: What methodologies are used to evaluate biological activity?

Methodological Answer:

- Nitric Oxide Synthase (NOS) Inhibition Assays :

- Express recombinant human iNOS, eNOS, or nNOS in Baculovirus-infected Sf9 cells.

- Measure inhibition using radioactive C-labeled arginine conversion to citrulline.

- Calculate IC values via dose-response curves (reported for analogues: IC = 0.1–10 μM) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced: How to resolve contradictions in reaction yields or biological data across studies?

Methodological Answer:

- Root-Cause Analysis :

- Compare solvent purity, reagent stoichiometry, and catalytic systems (e.g., traces of moisture reduce coupling yields) .

- Validate biological assays using standardized positive controls (e.g., L-NAME for NOS inhibition) .

- Case Study :

- Variability in amidation yields (60–72%) attributed to differences in carbodiimide coupling agents (EDC vs. DCC) .

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Modify the thiophene moiety (e.g., introduce halogens for increased lipophilicity; logP = 3.5–4.0) .

- Replace the tosyl group with acetyl or benzyl to alter metabolic stability .

- Computational Modeling :

- Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.